7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- is a complex organic compound with the molecular formula C19H14O2. This compound is known for its unique structure, which includes a benzo[c]fluorene core with hydroxy and methoxy functional groups. It is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- typically involves multi-step organic reactions. One common method includes the use of sulfuric acid in water and acetic acid, with heating for approximately 3.5 hours. This method yields the desired compound with a yield of around 78% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7H-benzo[c]fluoren-7-one: Similar structure but lacks the methoxy groups.
7H-Benzo[c]fluoren-7-one: The parent compound without hydroxy and methoxy substitutions.
Uniqueness
These functional groups provide additional sites for chemical modification and interaction with other molecules, making it a valuable compound in various research fields .
Properties
CAS No. |
318487-86-4 |
---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-hydroxy-3,9-dimethoxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C19H14O4/c1-22-10-3-5-12-14(7-10)17(20)9-16-18(12)13-6-4-11(23-2)8-15(13)19(16)21/h3-9,20H,1-2H3 |
InChI Key |
AJMGBOZBUUFMRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C=CC(=CC4=C(C=C3C2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.